molecular formula C15H10ClN3O3S B2381687 N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-nitrobenzamide CAS No. 912770-10-6

N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-nitrobenzamide

Cat. No.: B2381687
CAS No.: 912770-10-6
M. Wt: 347.77
InChI Key: JDMWXSMJPBDGHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-nitrobenzamide is a chemical compound that belongs to the class of benzothiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-nitrobenzamide typically involves the reaction of 7-chloro-4-methyl-1,3-benzothiazol-2-amine with 2-nitrobenzoyl chloride. The reaction is usually carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional steps such as solvent recovery and waste management to ensure environmental compliance.

Chemical Reactions Analysis

Types of Reactions

N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-nitrobenzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.

    Substitution: The chlorine atom on the benzothiazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation: The methyl group on the benzothiazole ring can be oxidized to a carboxylic acid or aldehyde using strong oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride

    Substitution: Amines, thiols, appropriate solvents (e.g., ethanol, dimethylformamide)

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions

Major Products Formed

    Reduction: N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-aminobenzamide

    Substitution: Various substituted derivatives depending on the nucleophile used

    Oxidation: N-(7-chloro-4-carboxy-1,3-benzothiazol-2-yl)-2-nitrobenzamide or N-(7-chloro-4-formyl-1,3-benzothiazol-2-yl)-2-nitrobenzamide

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for treating infections and cancer.

    Industry: Utilized in the development of new materials with specific properties, such as dyes and polymers.

Mechanism of Action

The mechanism of action of N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-nitrobenzamide involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to inhibit the synthesis of essential proteins or nucleic acids in microorganisms. Its anticancer activity may involve the induction of apoptosis (programmed cell death) in cancer cells through the activation of specific signaling pathways.

Comparison with Similar Compounds

N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-nitrobenzamide can be compared with other benzothiazole derivatives, such as:

    7-chloro-4-methyl-1,3-benzothiazol-2-amine: A precursor in the synthesis of this compound.

    2-nitrobenzoyl chloride: Another precursor used in the synthesis.

    N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-aminobenzamide: A reduction product of the compound.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClN3O3S/c1-8-6-7-10(16)13-12(8)17-15(23-13)18-14(20)9-4-2-3-5-11(9)19(21)22/h2-7H,1H3,(H,17,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDMWXSMJPBDGHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)Cl)SC(=N2)NC(=O)C3=CC=CC=C3[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.